REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.C(N(CC)CC)C.C(O)=O.C(OCC)(=O)C>[C].[Pt].O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH2:9] |f:4.5|
|
Name
|
|
Quantity
|
60.35 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
112.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pt]
|
Name
|
|
Quantity
|
42.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring well
|
Type
|
FILTRATION
|
Details
|
it was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove platinum carbon
|
Type
|
ADDITION
|
Details
|
By further adding 200 ml of ethyl acetate and 100 ml of water, it
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (300 ml×3 times)
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 276 mmol | |
AMOUNT: MASS | 51.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |